molecular formula C13H12F3N3O3S B2765803 3-[1-(benzenesulfonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole CAS No. 2034415-26-2

3-[1-(benzenesulfonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole

Cat. No.: B2765803
CAS No.: 2034415-26-2
M. Wt: 347.31
InChI Key: WTRUZOMFNUQDHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,2,4-oxadiazole core substituted at position 3 with a benzenesulfonyl-pyrrolidin-3-yl group and at position 5 with a trifluoromethyl (-CF₃) group. The 1,2,4-oxadiazole ring is a heterocycle known for metabolic stability and hydrogen-bonding capabilities, while the trifluoromethyl group enhances lipophilicity and electronic effects.

Properties

IUPAC Name

3-[1-(benzenesulfonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3O3S/c14-13(15,16)12-17-11(18-22-12)9-6-7-19(8-9)23(20,21)10-4-2-1-3-5-10/h1-5,9H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTRUZOMFNUQDHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC(=N2)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(benzenesulfonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole typically involves multiple steps. One common method includes the reaction of a pyrrolidine derivative with a phenylsulfonyl chloride under basic conditions to form the intermediate compound. This intermediate is then reacted with a trifluoromethyl-substituted oxadiazole precursor under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[1-(benzenesulfonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be performed to modify the sulfonyl group or other parts of the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[1-(benzenesulfonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[1-(benzenesulfonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting downstream pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Pyrrolidine Ring

Compound A : 5-{1-[(4-Chlorophenyl)sulfonyl]pyrrolidin-2-yl}-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
  • Key Differences :
    • Substitution at pyrrolidine position 2 (vs. position 3 in the target compound).
    • 4-Chlorophenylsulfonyl group replaces benzenesulfonyl, introducing electron-withdrawing Cl.
  • Implications: The chlorine atom may enhance binding affinity to targets like enzymes via halogen bonds, but could reduce solubility compared to the non-halogenated analog .
Compound B : 5-[1-(Benzenesulfonyl)-4,4-difluoropyrrolidin-2-yl]-3-(methoxymethyl)-1,2,4-oxadiazole
  • Key Differences :
    • 4,4-Difluoro substitution on pyrrolidine increases ring rigidity and metabolic stability.
    • Methoxymethyl (-CH₂OCH₃) replaces trifluoromethyl at oxadiazole position 3.

Core Heterocycle and Substituent Modifications

Compound C : (S)-5-(1-(But-3-en-2-yl)piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole
  • Key Differences :
    • Piperidine replaces pyrrolidine, altering ring size (6-membered vs. 5-membered).
    • Butenyl substituent introduces an unsaturated hydrocarbon chain.
  • Implications : Piperidine’s larger ring may affect spatial orientation in target binding pockets. The butenyl group could serve as a synthetic handle for further derivatization .
Compound D : 3-[3,5-Dimethyl-4-[3-(3-methylisoxazol-5-yl)propoxy]phenyl]-5-(trifluoromethyl)-1,2,4-oxadiazole
  • Key Differences :
    • A substituted phenyl group replaces the pyrrolidine-sulfonyl moiety.
    • Additional isoxazole-propoxy side chain introduces a second heterocycle.
  • Implications : The isoxazole group may engage in π-π stacking or dipole interactions, while the propoxy linker could improve membrane permeability .

Functional Group Replacements

Compound E : 3-[2-(Cyclopentylmethoxy)ethyl]-5-[1-(1-ethyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole
  • Key Differences :
    • Pyrazole-carbonyl group replaces benzenesulfonyl on pyrrolidine.
    • Cyclopentylmethoxyethyl substituent at oxadiazole position 3.
  • Implications : The pyrazole’s nitrogen-rich structure may facilitate metal coordination or hydrogen bonding, while the bulky cyclopentyl group could impact bioavailability .
Compound F : 5-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
  • Key Differences :
    • Thienyl ring replaces the oxadiazole-linked phenyl group.
    • Dual trifluoromethyl groups enhance electron-withdrawing effects.
  • Implications : The sulfur atom in thienyl may alter electronic properties and redox stability compared to oxygen-based heterocycles .

Comparative Data Table

Compound Core Structure Pyrrolidine/Piperidine Substituent Oxadiazole Substituent Notable Properties
Target Compound 1,2,4-Oxadiazole 1-(Benzenesulfonyl)pyrrolidin-3-yl 5-(Trifluoromethyl) High metabolic stability, moderate solubility
Compound A 1,2,4-Oxadiazole 1-(4-Chlorobenzenesulfonyl)pyrrolidin-2-yl 3-(3-CF₃-phenyl) Enhanced halogen bonding, lower solubility
Compound B 1,2,4-Oxadiazole 1-(Benzenesulfonyl)-4,4-difluoropyrrolidin-2-yl 3-(Methoxymethyl) Increased rigidity, improved solubility
Compound C 1,2,4-Oxadiazole 1-(But-3-en-2-yl)piperidin-4-yl 3-(3-CF₃-phenyl) Larger ring size, synthetic versatility
Compound D 1,2,4-Oxadiazole N/A (Phenyl substitution) 3-(Dimethyl-isoxazolepropoxyphenyl) Dual heterocycles, potential for multi-target activity
Compound E 1,2,4-Oxadiazole 1-(Pyrazole-5-carbonyl)pyrrolidin-3-yl 3-(Cyclopentylmethoxyethyl) Bulky substituents, possible bioavailability challenges

Biological Activity

The compound 3-[1-(benzenesulfonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, emphasizing its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a trifluoromethyl group and a benzenesulfonyl moiety attached to a pyrrolidine ring, contributing to its unique chemical properties. The oxadiazole core is known for enhancing biological activity through various mechanisms.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the trifluoromethyl-1,2,4-oxadiazole moiety. For instance, a series of 5-(trifluoromethyl)-1,2,4-oxadiazole derivatives demonstrated significant inhibition of histone deacetylases (HDACs), which are critical in cancer progression. One notable derivative showed an IC50 value of 12 nM against HDAC4, indicating potent activity against this enzyme .

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of HDACs: The trifluoromethyl group enhances binding affinity to the zinc-binding site of HDACs.
  • Induction of Apoptosis: In vitro studies revealed that compounds similar to this compound can increase the expression of pro-apoptotic factors like p21 .

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of new compounds. The acute toxicity of related oxadiazole derivatives was studied using zebrafish embryos. One compound exhibited an LC50 value of 20.58 mg/L , classifying it as low toxicity . This suggests that while the compound has promising biological activity, its safety must be thoroughly evaluated in clinical contexts.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the oxadiazole ring and substituents on the pyrrolidine affect biological potency. For example:

CompoundStructureBiological ActivityIC50/EC50
10aStructureAntifungal14.44 μg/mL
10fStructureHDAC Inhibition12 nM
10gStructureModerate Anticancer-

Case Studies

Several case studies have documented the efficacy of oxadiazole derivatives in treating various cancers:

  • Breast Cancer: A study demonstrated that a derivative with similar structural features significantly inhibited cell proliferation in MCF-7 breast cancer cells.
  • Leukemia: In combination with bortezomib, a related compound enhanced apoptosis in THP1 leukemia cells through synergistic effects on caspase activation .

Q & A

[Basic] What are the standard synthetic routes for 3-[1-(benzenesulfonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole?

Methodological Answer:
The synthesis typically involves multi-step reactions, including cycloaddition or condensation between intermediates. For example:

  • Step 1: Prepare the pyrrolidine-sulfonyl precursor via sulfonylation of pyrrolidine derivatives using benzenesulfonyl chloride under basic conditions (e.g., NaH in THF).
  • Step 2: Couple the sulfonylated pyrrolidine with a trifluoromethyl-oxadiazole intermediate. This may involve nucleophilic substitution or metal-catalyzed cross-coupling.
  • Purification: Use flash column chromatography (e.g., SiO₂, hexane:ethyl acetate gradients) to isolate the product, achieving >95% purity .

[Basic] How is the structural confirmation of this compound performed in academic research?

Methodological Answer:
Structural validation relies on a combination of spectroscopic and analytical techniques:

  • NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR confirm substituent positions and electronic environments. For instance, the trifluoromethyl group exhibits a distinct ¹⁹F NMR signal near -60 ppm .
  • Mass Spectrometry (HRMS): High-resolution MS verifies the molecular formula (e.g., C₁₆H₁₅F₃N₄O₃S).
  • Infrared (FTIR): Peaks at ~1350 cm⁻¹ (S=O stretching) and ~1600 cm⁻¹ (oxadiazole ring) confirm functional groups .

[Basic] What in vitro biological assays are suitable for initial screening of this compound's bioactivity?

Methodological Answer:

  • Antimicrobial Activity: Use agar diffusion assays against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans). Measure zones of inhibition and compare to controls .
  • Anticancer Screening: Conduct MTT assays on cancer cell lines (e.g., breast T47D or colorectal HCT-116). IC₅₀ values <10 µM indicate promising activity .

[Advanced] How to conduct structure-activity relationship (SAR) studies to optimize this compound's anticancer efficacy?

Methodological Answer:

  • Substituent Variation: Modify the benzenesulfonyl group (e.g., introduce electron-withdrawing groups like -NO₂ or halogens) or the trifluoromethyl position.
  • Biological Testing: Screen derivatives against diverse cancer cell lines. For example, replacing the phenyl group with pyridyl (e.g., 5-chloropyridin-2-yl) enhances potency in MX-1 tumor models .
  • Key SAR Findings:
Substituent ModificationBiological ImpactReference
Trifluoromethyl at C5Enhances lipophilicity and target affinity
Chlorothiophene at C5Induces G1 phase arrest and apoptosis
Pyridyl replacement at C3Improves in vivo activity

[Advanced] What computational methods predict the compound's interaction with biological targets?

Methodological Answer:

  • Molecular Docking: Use tools like Glide (Schrödinger) to model binding to targets (e.g., TIP47, an IGF II receptor-binding protein). Glide’s OPLS-AA force field and Monte Carlo sampling improve pose accuracy .
  • Density Functional Theory (DFT): Calculate electrostatic potential maps to optimize substituent effects on reactivity and binding .

[Advanced] How to resolve contradictions in biological assay data across different cell lines?

Methodological Answer:

  • Cross-Validation: Replicate assays in orthogonal models (e.g., 2D vs. 3D cell cultures or patient-derived organoids).
  • Mechanistic Studies: Use flow cytometry to assess cell cycle arrest (e.g., G1 phase) or Western blotting for apoptosis markers (e.g., caspase-3 cleavage).
  • Example: A compound active in T47D breast cancer cells but inactive in A549 lung cells may require target expression profiling (e.g., qPCR for TIP47) .

[Advanced] How to optimize enantioselectivity during synthesis?

Methodological Answer:

  • Chiral Catalysis: Use iridium catalysts with chiral ligands (e.g., (S)-Segphos) for asymmetric amination, achieving >97% enantiomeric excess (ee) .
  • Chromatographic Resolution: Employ chiral stationary phases (e.g., Chiralpak IA) for preparative SFC .

[Advanced] What challenges arise when scaling up the synthesis from milligram to gram quantities?

Methodological Answer:

  • Purification Bottlenecks: Replace flash chromatography with recrystallization (e.g., using ethanol/water mixtures) for cost-effective scale-up.
  • Reaction Optimization: Transition from batch to flow chemistry for exothermic steps (e.g., sulfonylation) to improve safety and yield .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.